molecular formula C7H6Cl2N2O2 B1464816 Ethyl 4,6-dichloropyridazine-3-carboxylate CAS No. 679406-03-2

Ethyl 4,6-dichloropyridazine-3-carboxylate

Cat. No. B1464816
M. Wt: 221.04 g/mol
InChI Key: MOWPWJUYSRHMHS-UHFFFAOYSA-N
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Description

Ethyl 4,6-dichloropyridazine-3-carboxylate is a chemical compound that falls under the class of organic compounds known as pyridazines and derivatives . It has a molecular weight of 221.04 . This compound is a useful reagent for the green preparation of Deucravacitinib, a deuterated API for TYK2 Inhibition .


Synthesis Analysis

The synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate involves a nitrogen purged Schlenk flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate to which phosphorus oxychloride is added . The vessel is sealed and heated to 100 °C for 3.5 hours. The reaction is cooled to room temperature and the excess phosphorus oxychloride is removed in vacuo .


Molecular Structure Analysis

The IUPAC name of Ethyl 4,6-dichloropyridazine-3-carboxylate is ethyl 4,6-dichloro-3-pyridazinecarboxylate . The InChI code is 1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3 . The Canonical SMILES is CCOC(=O)C1=NN=C(C=C1Cl)Cl .


Physical And Chemical Properties Analysis

Ethyl 4,6-dichloropyridazine-3-carboxylate has a molecular weight of 221.04 g/mol . It has a XLogP3-AA of 2 . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has 3 rotatable bond count . Its exact mass and monoisotopic mass is 219.9806328 g/mol . Its topological polar surface area is 52.1 Ų . It has 13 heavy atom count . It has a complexity of 191 .

Scientific Research Applications

Regioselective Synthesis and Intermediate Stability

Research demonstrates regioselective synthesis techniques involving Ethyl 4,6-dichloropyridazine-3-carboxylate derivatives, leading to the creation of stable intermediates useful in the formation of pyrazoles and other heterocyclic compounds. These methodologies provide valuable insights into the synthesis of complex molecules, highlighting the chemical's role in facilitating diverse chemical transformations (Hanzlowsky et al., 2003).

Novel Scaffold Development for Pyridazines

Ethyl 4,6-dichloropyridazine-3-carboxylate plays a crucial role in the development of novel scaffolds for pyridazines, contributing to the synthesis of various derivatives with potential applications in materials science and drug discovery (Zanatta et al., 2020).

Antimicrobial Compound Synthesis

The chemical is instrumental in synthesizing antimicrobial compounds, indicating its significance in the search for new antibacterial and antifungal agents. This research area explores the compound's utility in developing novel therapeutic agents to combat microbial resistance (Farag et al., 2008).

Corrosion Inhibition Studies

Ethyl 4,6-dichloropyridazine-3-carboxylate derivatives are examined for their potential in corrosion inhibition, specifically in protecting metals against corrosion in acidic environments. This application is crucial for extending the lifespan of metals in industrial processes (Ghazoui et al., 2017).

Anticancer Activity Exploration

Studies have also delved into the synthesis of compounds derived from Ethyl 4,6-dichloropyridazine-3-carboxylate with potential anticancer activities. These research efforts underscore the compound's relevance in developing new chemotherapeutic agents, showcasing its versatility in medicinal chemistry applications (Abdel-Motaal et al., 2020).

Safety And Hazards

Ethyl 4,6-dichloropyridazine-3-carboxylate should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use . It should be stored in an inert atmosphere, under -20°C .

Future Directions

Ethyl 4,6-dichloropyridazine-3-carboxylate is a useful reagent for the green preparation of Deucravacitinib, a deuterated API for TYK2 Inhibition . This suggests potential future directions in the development of new pharmaceuticals.

properties

IUPAC Name

ethyl 4,6-dichloropyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOWPWJUYSRHMHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40699912
Record name Ethyl 4,6-dichloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,6-dichloropyridazine-3-carboxylate

CAS RN

679406-03-2
Record name Ethyl 4,6-dichloropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40699912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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